Exemestane-13C3

Description

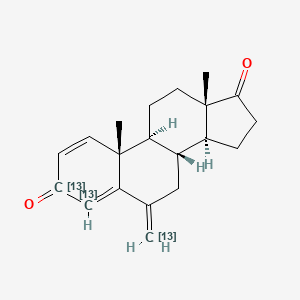

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-(113C)methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1,11+1,13+1 |

InChI Key |

BFYIZQONLCFLEV-MLLYRXNBSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=[13CH2])C4=[13CH][13C](=O)C=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Exemestane-13C3 as an Internal Standard in Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Exemestane-13C3, focusing on its dual mechanisms: its therapeutic action as an aromatase inhibitor and its function as a stable isotope-labeled internal standard in high-precision quantitative assays. This document details the underlying principles, experimental protocols, and data essential for professionals in drug development and clinical research.

Part 1: The Therapeutic Mechanism of Action of Exemestane

Exemestane is a potent, irreversible steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][][3][4] Its mechanism centers on the permanent inactivation of the aromatase enzyme, which is critical for the synthesis of estrogens.

In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[1][5] This conversion is catalyzed by the aromatase enzyme. Estrogen-dependent breast cancers rely on these hormones to proliferate.

Exemestane is structurally similar to androstenedione, the natural substrate of aromatase.[1] This allows it to bind to the active site of the enzyme. Once bound, exemestane is processed into a reactive intermediate that covalently bonds to the enzyme, leading to its permanent inactivation.[][5] This "suicide inhibition" mechanism ensures a sustained suppression of estrogen synthesis, as the cell must produce new enzyme to restore function.[][5][6] By significantly lowering circulating estrogen levels by up to 97%, exemestane effectively deprives hormone-dependent cancer cells of the signals they need to grow.[3]

Part 2: Mechanism of Action as an Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision. The ideal IS behaves identically to the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[7][8]

This compound is a stable isotope-labeled (SIL) internal standard.[9] In this molecule, three carbon atoms (¹²C) are replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C). This modification results in a molecule that is chemically and physically almost identical to unlabeled exemestane but has a higher mass (a difference of approximately 3 Daltons).[10]

The core principle of its action as an IS is based on these properties:

-

Co-elution: Because its chemical structure and polarity are virtually identical to the analyte, this compound co-elutes with native exemestane during liquid chromatography. This ensures that both compounds experience the same degree of ion suppression or enhancement from the sample matrix as they enter the mass spectrometer.

-

Similar Extraction and Ionization: It exhibits the same behavior during sample preparation (e.g., protein precipitation, solid-phase extraction) and has the same ionization efficiency in the mass spectrometer's ion source.

-

Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish between the analyte (exemestane) and the IS (this compound) due to their mass difference.[10]

By adding a known amount of this compound to every sample at the beginning of the workflow, any loss of analyte during processing is mirrored by a proportional loss of the IS. The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant regardless of variations in sample handling or instrument performance, leading to highly reliable and reproducible results.

Part 3: Quantitative Data and Method Parameters

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of exemestane using a stable isotope-labeled internal standard.

Table 1: Mass Spectrometry Parameters for Exemestane and Labeled Internal Standards

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Method Reference |

|---|---|---|---|

| Exemestane | 297.0 / 297 | 121.0 / 121 | [11][12][13] |

| This compound | 300.0 / 300.1 | 123.2 / 121.0 | [12][13][14] |

| Exemestane-d3 | 300 | 121 | [11] |

| 17β-dihydroexemestane | 299.1 / 299 | 134.9 / 135 | [11][14] |

| 17β-dihydroexemestane-d3 | 302 | 135 |[11] |

Note: Slight variations in m/z values can occur depending on instrument calibration and resolution.

Table 2: Summary of LC-MS/MS Method Validation Parameters

| Parameter | Reported Value | Method Reference |

|---|---|---|

| Linearity Range | 0.05 - 25 ng/mL | [12] |

| 0.4 - 40.0 ng/mL | [11] | |

| 0.4 - 75 ng/mL | [13] | |

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [12] |

| 0.4 ng/mL | [11][13] | |

| Interday Precision (%CV) | 4.9 - 9.1% | [14] |

| ≤10.7% | [11] | |

| Accuracy | 88.8 - 103.1% | [11] |

| | 85 - 97% (Recovery) |[14] |

Part 4: Detailed Experimental Protocol (Exemplar)

This protocol is a synthesized example based on published methods for the quantification of exemestane in human plasma.[11][12]

1. Materials and Reagents:

-

Exemestane analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or trifluoroacetic acid

-

Human plasma (blank)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C2 end-capped, 50 mg)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of exemestane and this compound in methanol.

-

Calibration Standards: Serially dilute the exemestane stock solution with blank plasma to prepare calibration standards covering the desired linear range (e.g., 0.05 to 25 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.

-

Sample Preparation: To 0.5 mL of plasma sample (or calibrator/QC), add 0.5 mL of water. Spike with a fixed volume of the IS working solution.

3. Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges with 1 mL of acetonitrile followed by 1 mL of water.

-

Loading: Load the prepared plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of an acetonitrile/water mixture (e.g., 10:90 v/v) to remove interferences.

-

Drying: Dry the cartridge under full vacuum for approximately 30 minutes.

-

Elution: Elute the analyte and IS with 2 x 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile.

4. LC-MS/MS Analysis:

-

LC System: High-performance liquid chromatography system.

-

Column: C8 or C18 analytical column (e.g., Zorbax SB C8, 4.6 x 150 mm, 5 µm).[12][15]

-

Mobile Phase: Isocratic elution with 100% acetonitrile or gradient elution with 0.1% aqueous formic acid and acetonitrile.[11][12]

-

Injection Volume: 80 µL.[12]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or heated nebulizer interface, operated in positive ion mode.[11][12]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for exemestane and this compound as listed in Table 1.

5. Data Analysis:

-

Integrate the peak areas for both the exemestane and this compound MRM transitions.

-

Calculate the peak area ratio (exemestane/Exemestane-13C3).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

-

Determine the concentration of exemestane in unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. Exemestane in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. scispace.com [scispace.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Commercial Suppliers and Availability of Exemestane-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Exemestane-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the aromatase inhibitor Exemestane in various biological matrices. This document outlines key commercial suppliers, provides detailed experimental protocols for its use, and illustrates the relevant biological pathways associated with Exemestane's mechanism of action and metabolism.

Commercial Availability of Isotopically Labeled Exemestane

This compound and other isotopically labeled variants are available from several specialized chemical suppliers. These compounds are primarily used as internal standards in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure precise and accurate quantification by correcting for matrix effects and variations in sample processing.[1][2]

Below is a summary of the commercially available isotopically labeled Exemestane from prominent suppliers.

| Supplier | Product Name | Catalog Number | Labeling | Available Quantities |

| MedchemExpress | This compound | HY-13632S1 | 13C3 | 1mg, 5mg, 10mg |

| LGC Standards (distributor for Toronto Research Chemicals) | Exemestane-13C,D3 | E957003 | 13C, D3 | 1mg, 5mg, 10mg, 25mg, 50mg |

| Biorbyt | Exemestane-13C-d3 | orb2299787 | 13C, D3 | 1mg, 5mg |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Exemestane in biological samples, most commonly plasma, by LC-MS/MS.

Protocol: Quantification of Exemestane in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies described in the scientific literature for the analysis of Exemestane in human plasma.[3]

1. Sample Preparation

-

To 500 µL of human plasma, add a known concentration of this compound as an internal standard.

-

Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.

-

Elute the compounds from the SPE cartridge using an appropriate organic solvent.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid to improve ionization.

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

-

Injection Volume: Typically 10-20 µL.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Exemestane: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding transition for the isotopically labeled internal standard. The precursor ion will be shifted by +3 m/z compared to unlabeled Exemestane.

-

4. Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the Exemestane to the peak area of the this compound internal standard against a series of known concentrations of Exemestane.

-

The concentration of Exemestane in the unknown plasma samples is then determined from this calibration curve.

Experimental Workflow

Signaling and Metabolic Pathways

Exemestane Mechanism of Action: Aromatase Inhibition

Exemestane is a steroidal aromatase inhibitor that irreversibly binds to and inactivates the aromatase enzyme (CYP19A1).[4][5] Aromatase is responsible for the final step in the biosynthesis of estrogens, specifically the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[6] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue.[6][7] By blocking this conversion, Exemestane significantly reduces circulating estrogen levels, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of the hormonal stimulation they need to grow and proliferate.[4]

Metabolism of Exemestane

Exemestane undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9][10] The two main initial metabolic pathways are the reduction of the 17-keto group to form 17β-hydroxyexemestane (an active metabolite) and the oxidation of the 6-methylene group.[8][9] Further metabolism involves conjugation reactions.[11] Understanding the metabolism of Exemestane is crucial for assessing its pharmacokinetic profile and potential drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatase inhibitors in the treatment of breast cancer in post-menopausal female patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]

- 6. What are aromatase inhibitors for breast cancer, and how do they work? | MD Anderson Cancer Center [mdanderson.org]

- 7. Breast Cancer Prevention: Aromatase Inhibitors | American Cancer Society [cancer.org]

- 8. In Vitro Cytochrome P450-Mediated Metabolism of Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Isotopic Nuances: A Technical Guide to the Purity and Labeling of Exemestane-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical quality attributes of isotopically labeled Exemestane-13C3, a vital tool in pharmacokinetic studies and metabolic research. While specific quantitative data on isotopic purity and labeling efficiency for commercially available this compound are not publicly disclosed by manufacturers, this document outlines the established methodologies for their determination. It serves as a comprehensive resource for researchers needing to understand, assess, or implement quality control for 13C-labeled Exemestane.

Introduction to Exemestane and its Labeled Analog

Exemestane is a potent, irreversible steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] Its mechanism of action involves "suicide inhibition," where it permanently binds to and inactivates the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens.[1][2][4] The use of stable isotope-labeled (SIL) analogs, such as this compound, is indispensable for sensitive and accurate quantification in biological matrices, typically serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[5]

Isotopic Purity and Labeling Efficiency: Core Concepts

Isotopic Purity refers to the percentage of the labeled compound that contains the specified number of heavy isotopes. For this compound, this would be the proportion of molecules containing exactly three 13C atoms.

Labeling Efficiency is a measure of the success of the synthetic process in incorporating the heavy isotopes into the target molecule. It is often discussed in the context of the overall yield of the isotopically pure compound from the labeled starting materials.

While specific data is not available, a representative Certificate of Analysis for a high-quality this compound standard would likely present data similar to that in Table 1.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC, UPLC |

| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry, NMR |

| Isotopic Enrichment | Primarily M+3 | Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual |

| Solubility | Soluble in Methanol, DMSO | Manual Observation |

| Identity | Conforms to Structure | 1H-NMR, Mass Spectrometry |

Experimental Protocols for Determination of Isotopic Purity

The determination of isotopic purity and enrichment relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS), particularly with Orbitrap or time-of-flight (TOF) analyzers, is the method of choice for determining the distribution of isotopologues.

Objective: To determine the relative abundance of Exemestane molecules with zero (M+0), one (M+1), two (M+2), three (M+3), and more heavy isotopes.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (HRMS).

-

Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: While extensive separation is not required for a pure standard, a short isocratic LC method can be used to introduce the sample into the mass spectrometer.

-

Column: C18, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase: 80:20 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Analysis:

-

Ionization Mode: Positive ESI

-

Scan Mode: Full scan from m/z 290-310

-

Resolution: ≥ 70,000

-

Acquire data for the protonated molecule [M+H]+. The expected m/z for unlabeled Exemestane is ~297.17, and for this compound is ~300.18.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopologues (M+0 to M+4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic enrichment. The isotopic purity is typically reported as the percentage of the M+3 isotopologue relative to the sum of all detected isotopologues.

-

A hypothetical result for a high-purity batch of this compound is presented in Table 2.

| Isotopologue | Expected [M+H]+ (m/z) | Relative Abundance (%) |

| M+0 (Unlabeled) | 297.17 | < 0.5 |

| M+1 | 298.17 | < 1.0 |

| M+2 | 299.18 | < 2.0 |

| M+3 | 300.18 | > 96.0 |

| M+4 | 301.18 | < 0.5 |

NMR Spectroscopy for Positional Labeling Confirmation

While MS provides the overall isotopic distribution, 13C-NMR spectroscopy can confirm the specific positions of the 13C labels.

Objective: To confirm that the three 13C atoms are incorporated at the intended positions in the Exemestane molecule.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of 5-10 mg/mL.

-

NMR Acquisition:

-

Acquire a standard proton-decoupled 13C NMR spectrum.

-

The signals corresponding to the 13C-labeled carbon atoms will be significantly enhanced in intensity compared to the signals from the carbons at natural abundance.

-

-

Data Analysis:

-

Compare the acquired 13C NMR spectrum with the spectrum of unlabeled Exemestane.

-

The enhanced signals will correspond to the positions of the 13C labels. For this compound, one would expect to see highly intense signals for the labeled carbons.

-

Signaling Pathway and Experimental Workflows

The utility of this compound is rooted in its identical biochemical behavior to its unlabeled counterpart. The following diagrams illustrate the mechanism of action and a typical experimental workflow where the labeled compound is used.

Conclusion

The isotopic purity and labeling efficiency of this compound are paramount to its function as a reliable internal standard. While manufacturer-specific data remains proprietary, the methodologies outlined in this guide—high-resolution mass spectrometry and NMR spectroscopy—represent the gold standard for the characterization of such labeled compounds. For researchers in drug development and clinical diagnostics, a thorough understanding of these analytical principles is essential for ensuring data integrity and the validity of experimental outcomes. It is recommended to always request a detailed Certificate of Analysis from the supplier to obtain batch-specific information on isotopic purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Exemestane-13C3: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Exemestane-13C3 is a critical document. It provides assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of the data and experimental protocols typically found on a CoA for this compound, a vital tool in pharmacokinetic and metabolic studies of the aromatase inhibitor Exemestane.

Understanding Exemestane and the Role of this compound

Exemestane is a potent, irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2][3][][5] It acts via "suicide inhibition," where it permanently binds to and inactivates the aromatase enzyme, thereby blocking the conversion of androgens to estrogens and depriving cancer cells of the estrogen they need to grow.[1][2][][6]

This compound is a stable isotope-labeled version of Exemestane, where three Carbon-12 atoms are replaced with Carbon-13 atoms.[7] This labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), used to quantify Exemestane in biological matrices.[8][9]

Quantitative Data Summary

A typical Certificate of Analysis for this compound would present the following key quantitative data. The values presented here are representative and may vary between different batches and suppliers.

| Parameter | Specification | Result | Method |

| Identity | Conforms to structure | Confirmed | 1H NMR, Mass Spectrometry |

| Chemical Purity | ≥ 98.0% | 99.5% | HPLC/UV |

| Isotopic Purity | ≥ 99 atom % 13C | 99.2 atom % 13C | Mass Spectrometry |

| Chemical Formula | C17 13C3 H24 O2 | C17 13C3 H24 O2 | - |

| Molecular Weight | 299.4 g/mol | 299.4 g/mol | - |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in Methanol, N,N-dimethylformamide | Conforms | Visual Inspection |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Hichrom Nucleosil 100 C18 (150mm x 4.6mm) or equivalent.[10]

-

Mobile Phase: A mixture of acetonitrile and purified water (e.g., 44:56 v/v).[10]

-

Flow Rate: 1.2 mL/min.[10]

-

Detection Wavelength: 249 nm.[10]

-

Injection Volume: 10 µL.[10]

-

Column Temperature: 40°C.[10]

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[11]

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the theoretical m/z of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the mass isotopologue peaks are measured. The isotopic purity is calculated based on the abundance of the M+3 peak (representing the 13C3-labeled molecule) relative to the unlabeled (M) and partially labeled (M+1, M+2) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows a pattern of peaks corresponding to the hydrogen atoms in the molecule. This pattern is compared to a reference spectrum of Exemestane to confirm the correct chemical structure.

Visualizations

Exemestane Mechanism of Action: Aromatase Inhibition

Caption: Mechanism of Exemestane via irreversible inhibition of the aromatase enzyme.

Analytical Workflow for Exemestane Quantification using this compound

Caption: Workflow for quantifying Exemestane using this compound as an internal standard.

This comprehensive guide provides the necessary technical details for researchers and drug development professionals to understand and critically evaluate a Certificate of Analysis for this compound, ensuring the integrity and accuracy of their analytical data.

References

- 1. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 5. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Exemestane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is an orally administered, irreversible, steroidal aromatase inactivator. It is a cornerstone in the endocrine therapy of hormone receptor-positive breast cancer in postmenopausal women, particularly in cases where the disease has progressed following tamoxifen therapy.[1] Structurally related to the natural substrate androstenedione, exemestane acts as a false substrate for the aromatase enzyme. This interaction leads to the enzyme's permanent inactivation, a mechanism often termed "suicide inhibition".[2][] By blocking aromatase, exemestane effectively suppresses the peripheral conversion of androgens to estrogens, thereby depriving hormone-dependent cancer cells of their primary growth stimulus.[2][4] A comprehensive understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—and its complex metabolic pathways is critical for optimizing its therapeutic use and for the development of future targeted therapies. This guide provides a detailed technical overview of exemestane's journey through the body, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics (ADME)

Absorption

Following oral administration, exemestane is rapidly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) are typically observed between 1.2 hours in breast cancer patients and 2.9 hours in healthy postmenopausal volunteers.[1] The absorption process is influenced by food; administration after a high-fat meal can increase plasma levels by approximately 40%.[5] However, the absolute bioavailability is limited due to a significant first-pass effect in the liver.[6]

Distribution

Exemestane is extensively distributed throughout the body. Approximately 90% of the drug in circulation is bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[] Studies in rats have shown that exemestane is widely distributed to tissues outside the plasma, with the exception of the brain.[6] In humans, the distribution of exemestane and its metabolites into blood cells is negligible.[1]

Metabolism

Exemestane undergoes extensive hepatic metabolism, resulting in a complex array of metabolites. The primary metabolic transformations involve two major pathways:

-

Oxidation: The methylidene group at the C-6 position is oxidized, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1]

-

Reduction: The 17-keto group is reduced to a hydroxyl group by aldo-keto reductases (AKRs), forming the active metabolite 17β-dihydroexemestane (17β-DHE).[1][7]

Recent studies have elucidated that the metabolic landscape of exemestane is broader than previously understood. Novel cysteine conjugates, 6-EXE-cys and 6-17β-DHE-cys, have been identified as major metabolites in both plasma and urine.[8] These are formed via an initial glutathione conjugation. Furthermore, the active metabolite 17β-DHE can undergo subsequent glucuronidation, mediated by UGT2B17, to form the inactive 17β-DHE-glucuronide (17β-DHE-Gluc).[9]

The diagram below illustrates the principal metabolic pathways of exemestane.

Excretion

The elimination of exemestane and its metabolites occurs through both renal and fecal routes. Following administration of a radiolabeled dose, approximately 42% of the radioactivity is recovered in the urine and 42% in the feces over a one-week period. Less than 1% of the dose is excreted as the unchanged parent drug in the urine, highlighting the extensive nature of its metabolism.[1] The mean terminal elimination half-life is approximately 24 hours.[]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of exemestane has been characterized in various studies. The tables below summarize key PK parameters and the relative abundance of its major metabolites.

Table 1: Summary of Exemestane Pharmacokinetic Parameters

| Parameter | Value | Population | Reference |

|---|---|---|---|

| Tmax (Time to Peak Concentration) | 1.2 hours | Breast Cancer Patients | [1] |

| 2.9 hours | Healthy Postmenopausal Women | [1] | |

| Terminal Half-life (t½) | ~24 hours | Postmenopausal Women | [1][] |

| Plasma Protein Binding | ~90% | N/A | [] |

| Oral Clearance (CL/F) | ~602 L/h | Postmenopausal Women | [10]|

Table 2: Relative Abundance of Exemestane and its Major Metabolites

| Analyte | Mean Concentration in Plasma (nM) | % of Total in Plasma | % of Total in Urine | Reference |

|---|---|---|---|---|

| Exemestane (Parent) | 14 | 17% | 1.7% | [8] |

| 17β-DHE (Active) | 2.5 | 12% | 0.14% | [8] |

| 17β-DHE-Glucuronide | 30 | 36% | 21% | [8] |

| 6-EXE-Cysteine | 22 | \multirow{2}{}{35% (Combined)} | \multirow{2}{}{77% (Combined)} | \multirow{2}{*}{}[8] |

| 6-17β-DHE-Cysteine | 5.9 | | | |

Experimental Methodologies

In Vitro Metabolism Studies for Metabolite Identification

A common approach to identify the enzymes responsible for a drug's metabolism involves incubating the compound with specific, isolated enzyme systems.

Objective: To determine which Cytochrome P450 isoenzymes are involved in the metabolism of exemestane.

Protocol:

-

System Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, etc.) expressed in systems like Baculovirus-transfected insect cells (Supersomes™) are utilized.[11]

-

Incubation Mixture: A typical incubation mixture in a microcentrifuge tube includes:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Recombinant CYP enzyme (e.g., 10-50 pmol/mL).

-

Exemestane (at a concentration near its Km, if known, or a range of concentrations, e.g., 1-50 µM).

-

-

Reaction Initiation: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and is incubated at 37°C for a specified time (e.g., 30-60 minutes).[11]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and any formed metabolites, is transferred to a new vial for analysis.

-

Analysis: The sample is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed by each specific CYP isoenzyme.

Quantification of Exemestane and Metabolites in Biological Fluids

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying exemestane and its metabolites in plasma and urine.[12][13]

Objective: To accurately measure the concentrations of exemestane and its key metabolites in human plasma.

Protocol:

-

Sample Preparation:

-

A small aliquot of the plasma sample (e.g., 100 µL) is transferred to a microcentrifuge tube.[12]

-

An internal standard solution (e.g., deuterium-labeled exemestane and its metabolites) is added to correct for extraction variability.[13]

-

Protein precipitation is performed by adding a cold organic solvent mixture (e.g., acetonitrile/methanol 1:1 v/v).[12]

-

The sample is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

-

Extraction: The resulting supernatant is carefully transferred to a clean vial for analysis. For increased cleanliness, solid-phase extraction (SPE) can be used as an alternative to protein precipitation.[14]

-

Chromatographic Separation:

-

An aliquot of the extract is injected into the UPLC system.

-

Separation is achieved on a reverse-phase column (e.g., CORTECS UPLC C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[12][13]

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]

-

Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the parent drug, each metabolite, and their respective internal standards.[13][14]

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations in the unknown samples are determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

The general workflow for such a quantitative analysis is depicted below.

Mechanism of Action & Drug Interactions

Exemestane's therapeutic effect is derived from its potent and irreversible inhibition of the aromatase enzyme.[4] As a structural analog of androstenedione, it binds to the active site of the enzyme. The enzyme begins to process exemestane as if it were a natural substrate, but this catalytic action converts exemestane into a reactive intermediate that binds covalently and permanently to the enzyme, leading to its inactivation.[2][] This "suicide inhibition" necessitates de novo synthesis of the enzyme to restore estrogen production.[4]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A predictive model for exemestane pharmacokinetics/pharmacodynamics incorporating the effect of food and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple UPLC-MS/MS assay with a core-shell column for the determination of exemestane in human plasma for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Exemestane in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Exemestane in human plasma. The method utilizes a stable isotope-labeled internal standard, Exemestane-13C3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method has been developed to meet the needs of researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for Exemestane.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2][3] Accurate measurement of Exemestane concentrations in plasma is crucial for pharmacokinetic assessments and for optimizing patient dosage. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting matrix effects and variability during sample processing and analysis, thereby enhancing data quality.[4][5] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Exemestane quantification in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Exemestane reference standard (≥98% purity)

-

This compound (≥98% purity, stable isotope-labeled internal standard)[6]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Exemestane from human plasma.

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of Exemestane and its internal standard.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 0.5 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometric Conditions:

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Exemestane | 297.0 | 120.8 | 100 | 25 |

| This compound | 300.0 | 123.2 | 100 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Exemestane in human plasma.

Linearity and Sensitivity

The method was found to be linear over a concentration range of 0.1 to 50 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.[7][8]

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 7.7% |

| Inter-day Precision (%CV) | ≤ 8.1% |

| Accuracy (% Bias) | -9.0% to 13.2% |

| Recovery | > 85% |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results, summarized in Table 3, are within the acceptable limits as per regulatory guidelines. The intra- and inter-assay precision were ≤ 7.7% and ≤ 8.1% respectively, with accuracy deviations ranging from -9.0% to 13.2%.[7][8]

Matrix Effect and Recovery

The use of this compound effectively compensated for any matrix effects. The extraction recovery of Exemestane from human plasma was consistently high, greater than 85%.

Visualizations

Caption: Experimental workflow for Exemestane quantification.

Caption: Logical relationship of method development steps.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Exemestane in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method highly suitable for routine analysis in a clinical or research laboratory setting.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Exemestane Stock Solution (1 mg/mL): Accurately weigh 10 mg of Exemestane and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Exemestane Working Standards: Perform serial dilutions of the Exemestane stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500 ng/mL).

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve Standards: Spike 95 µL of drug-free human plasma with 5 µL of each Exemestane working standard to achieve final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, and 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (e.g., 0.3 ng/mL), Medium (e.g., 15 ng/mL), and High (e.g., 40 ng/mL).

Protocol 3: Sample Processing and Analysis

-

Arrange unknown samples, calibration standards, and QC samples in the autosampler rack.

-

Follow the sample preparation protocol described in the "Experimental" section.

-

Inject the processed samples onto the LC-MS/MS system.

-

Acquire data using the MRM transitions and parameters specified in Table 2.

-

Process the data using the appropriate software to integrate the peak areas for Exemestane and this compound.

-

Calculate the peak area ratio (Exemestane/Exemestane-13C3).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Exemestane in the unknown samples and QC samples from the calibration curve.

References

- 1. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A liquid chromatography-tandem mass spectrometry method for the simultaneous determination of exemestane and its metabolite 17-dihydroexemestane in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Quantification of Exemestane in Human Plasma using a 13C3-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][] By inhibiting the aromatase enzyme, exemestane blocks the conversion of androgens to estrogens, thereby reducing circulating estrogen levels that can fuel the growth of hormone-sensitive tumors.[1][] Accurate quantification of exemestane in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3] This application note provides a detailed protocol for the sensitive and specific quantification of exemestane in human plasma using a stable isotope-labeled internal standard (13C3-Exemestane) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of exemestane and its 13C3-labeled internal standard from plasma matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[4]

Materials and Reagents

-

Analytes and Internal Standard:

-

Exemestane (purity ≥98%)

-

13C3-Exemestane (isotopic purity ≥99%)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trifluoroacetic acid (TFA)

-

-

Human Plasma:

-

Blank human plasma with K2EDTA as anticoagulant.

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of exemestane and 13C3-Exemestane in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the exemestane stock solution in acetonitrile/water (50:50, v/v) to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the 13C3-Exemestane stock solution in acetonitrile to a final concentration of 5 ng/mL.[4]

Sample Preparation

Two primary methods for plasma sample preparation are described below: Protein Precipitation (PP) and Solid-Phase Extraction (SPE).

This method is simpler and faster, suitable for high-throughput analysis.[4][5]

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of the IS working solution (5 ng/mL 13C3-Exemestane in acetonitrile).[4]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.[6]

-

Condition a C2 end-capped SPE cartridge (50 mg/2 mL) with 1 mL of acetonitrile (x2) followed by 1 mL of water (x2).[6]

-

To 0.5 mL of human plasma, add the internal standard and dilute with 0.5 mL of water.[6]

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of acetonitrile/water (10:90, v/v).[6]

-

Dry the cartridge under vacuum for 30 minutes.[6]

-

Elute the analytes with 2 x 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile.[6]

-

Inject an aliquot of the eluate into the LC-MS/MS system.[6]

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Zorbax SB C8 (4.6 x 150 mm, 5 µm) or equivalent[6] |

| Mobile Phase | 100% Acetonitrile[6] or a gradient with 0.1% formic acid in water and acetonitrile[7] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10-80 µL[6] |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI)[4] |

| MRM Transitions | Exemestane: 297.0 → 120.8 m/z[4] 13C3-Exemestane: 300.0 → 123.2 m/z[4] |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Gas Temperatures & Flow | Optimized for the specific instrument |

Data Presentation: Quantitative Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of exemestane in human plasma, compiled from various validated methods.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 25 ng/mL | [6] |

| 0.2 - 51.2 ng/mL | [4] | |

| 0.5 - 50 ng/mL | [5] | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [6] |

| 0.2 ng/mL | [4] | |

| 0.5 ng/mL | [5] | |

| Correlation Coefficient (r²) | > 0.99 | [4][6] |

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) | Reference |

| Exemestane | LQC | ≤ 7.7 | ≤ 5.1 | 1.5 - 13.2 | [4] |

| MQC | ≤ 7.7 | ≤ 5.1 | 1.5 - 13.2 | [4] | |

| HQC | ≤ 7.7 | ≤ 5.1 | 1.5 - 13.2 | [4] |

Table 3: Recovery and Matrix Effect

| Parameter | Value | Reference |

| Extraction Recovery | High | [5] |

| Matrix Effect | Minimal | [5] |

Mandatory Visualizations

Exemestane Mechanism of Action and Metabolism

Caption: Exemestane inhibits aromatase, blocking estrogen production.

Experimental Workflow for Sample Analysis

Caption: Workflow for exemestane quantification in plasma.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of exemestane in human plasma. The use of a 13C3-labeled internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of clinical and research applications. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as sample throughput and desired sensitivity.

References

- 1. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A simple UPLC-MS/MS assay with a core-shell column for the determination of exemestane in human plasma for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction Protocol for Robust and Sensitive Analysis of Exemestane

Application Note

This document provides a detailed protocol for the solid-phase extraction (SPE) of exemestane from biological matrices, primarily human plasma. Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer.[1][2] Accurate and reliable quantification of exemestane is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive method for exemestane analysis.

The described SPE method effectively removes endogenous interferences from complex biological samples, leading to cleaner extracts and improved analytical sensitivity.[3][4] This protocol is optimized for use with C2 or C8 end-capped silica-based sorbents, which have demonstrated high recovery rates for exemestane.[3][5] Subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for quantifying low concentrations of the drug.[1][5][6]

This application note includes a detailed experimental protocol, a summary of expected quantitative performance, and a visual workflow to guide the user through the entire procedure from sample preparation to analysis.

Experimental Protocols

Materials and Reagents

-

SPE Device: 96-well plate format (50 mg/2 mL) with C2 or C8 end-capped sorbent[5]

-

Exemestane Standard: Certified reference material

-

Internal Standard (IS): [13C3]-Exemestane or other suitable stable isotope-labeled analog[5]

-

Reagents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA)

-

Formic acid (LC-MS grade)

-

-

Biological Matrix: Human plasma (or other relevant biological fluid)

-

Equipment:

-

Vacuum manifold for SPE plates

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system

-

Sample Preparation

-

Thaw plasma samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Spike 0.5 mL of plasma with the internal standard ([13C3]-Exemestane).[5]

-

Dilute the plasma sample with 0.5 mL of water.[5]

-

Vortex the diluted sample for 30 seconds.

Solid-Phase Extraction (SPE) Procedure

The following protocol is adapted from a validated method for exemestane extraction from human plasma.[5]

-

Conditioning:

-

Loading:

-

Washing:

-

Elution:

-

Elute the analyte and internal standard with two aliquots of 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile.[5] Apply a minimum vacuum to slowly draw the solvent through the sorbent and collect the eluate.

-

Post-Extraction Processing

-

The eluate can be directly injected into the LC-MS/MS system.

-

Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

Data Presentation

Table 1: Solid-Phase Extraction Performance for Exemestane

| Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |

| C2 end-capped | 0.1% TFA in Acetonitrile | Not explicitly stated, but method was fully validated | [5] |

| C8 | Methanol | ≥92.3 | [3] |

Table 2: LC-MS/MS Conditions for Exemestane Analysis

| Parameter | Condition | Reference |

| Chromatographic Column | Zorbax SB C8 (4.6 x 150 mm, 5 µm) | [5] |

| Thermo Fisher BDS Hypersil C18 (100 × 2.1 mm, 5 μm) | [6] | |

| Mobile Phase | 100% Acetonitrile | [5] |

| Gradient with 0.1% aqueous formic acid and acetonitrile | [6] | |

| Flow Rate | Not Specified | [5] |

| 0.5 mL/min | [6] | |

| Injection Volume | 80 µL | [5] |

| Ionization Mode | Heated Nebulizer Interface (Positive Ion Mode) | [5] |

| Electrospray Ionization (ESI) (Positive Mode) | [6] | |

| MS/MS Transition (Exemestane) | m/z 297 → 121 | [5][6] |

| MS/MS Transition (IS: [13C3]-Exemestane) | m/z 300 → 123 | [5] |

| Linear Range | 0.05 - 25 ng/mL | [5] |

| 0.4 - 40.0 ng/mL | [6] |

Visualization of Experimental Workflow

Caption: Workflow for the solid-phase extraction and analysis of exemestane.

References

- 1. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice [mdpi.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Bioanalytical Method Validation for the Quantification of Exemestane in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and validation summary for the quantification of Exemestane in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and robust for pharmacokinetic and bioequivalence studies.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in post-menopausal women. Accurate quantification of Exemestane in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. This application note details a validated LC-MS/MS method for the determination of Exemestane in human plasma. The method presented herein is a compilation and summary of established and validated procedures.

Experimental Protocols

Materials and Reagents

-

Exemestane reference standard

-

Internal Standard (IS), e.g., Exemestane-d3, [13C3] EXE, or Finasteride[1][2][3]

-

HPLC grade acetonitrile, methanol, and water

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Dimethyl sulfoxide (DMSO) for stock solutions[4]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

-

Prepare a primary stock solution of Exemestane at a concentration of 1 mg/mL in DMSO or methanol.[4]

-

Prepare a primary stock solution for the internal standard (e.g., Exemestane-d3) at a similar concentration.

-

Store stock solutions at -20°C.[4]

Working Solutions:

-

Prepare intermediate working solutions of Exemestane by diluting the stock solution with acetonitrile or a methanol-water mixture to create a series of concentrations for calibration standards and quality control (QC) samples.[4]

-

Prepare a working solution of the internal standard by diluting the IS stock solution with acetonitrile to a final concentration (e.g., 2 µg/mL).[4]

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate Exemestane working solutions to achieve a concentration range, for example, from 0.05 ng/mL to 50 ng/mL.[2][5] A typical calibration curve may consist of 8 non-zero calibrators.[4]

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC). For instance, 0.4 ng/mL (LQC), 40 ng/mL (MQC), and 65 ng/mL (HQC).[4]

Sample Preparation

Two primary methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation (PPT) [4][5]

-

Aliquot 10-100 µL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.[4][5]

-

Add the internal standard working solution.

-

Add 3 volumes of cold acetonitrile (or a 1:1 mixture of acetonitrile/methanol) to precipitate plasma proteins.[5]

-

Vortex the mixture for approximately 30 seconds.[4]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) [2][3]

-

Condition the SPE plate with 1 mL of acetonitrile followed by 1 mL of water.[2]

-

Dilute 0.5 mL of plasma sample with 0.5 mL of water and spike with the internal standard.[2]

-

Load the diluted plasma sample onto the conditioned SPE plate.

-

Wash the plate with 1 mL of an acetonitrile:water mixture (e.g., 10:90 v/v).[2]

-

Dry the plate under vacuum for approximately 30 minutes.[2]

-

Elute Exemestane and the IS with a small volume (e.g., 2 x 0.15 mL) of 0.1% trifluoroacetic acid in acetonitrile.[2]

-

The eluate is then ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: A C8 or C18 analytical column, such as a Zorbax SB C8 (4.6 x 150 mm, 5 µm) or a CORTECS UPLC C18, is suitable.[2][5]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase composition is a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid.[1][2] For example, a gradient elution with 0.1% aqueous formic acid and acetonitrile.[1]

-

Flow Rate: A typical flow rate is between 0.25 mL/min and 1.0 mL/min.[3][5]

-

Injection Volume: 10-80 µL.[2]

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of the bioanalytical method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 25 ng/mL | [2] |

| 0.4 - 40.0 ng/mL | [1] | |

| 0.0994 - 39.76 µg/L | [3] | |

| 0.4 - 75 ng/mL | [4] | |

| 0.5 - 50 ng/mL | [5] | |

| Correlation Coefficient (r²) | > 0.99 | [1][6] |

| LLOQ | 0.05 ng/mL | [2] |

| 0.4 ng/mL | [1][4] | |

| 0.5 ng/mL | [5] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |

| LQC | 0.4 | 88.8 - 103.1 | ≤10.7 | [1] |

| MQC | 1.2, 40, 65 | 88.8 - 103.1 | ≤10.7 | [1][4] |

| HQC | 650 | 88.8 - 103.1 | ≤10.7 | [1][4] |

| General | N/A | Within ±15% | ≤15% | [1] |

Table 3: Recovery and Matrix Effect

| Parameter | Exemestane | Internal Standard | Reference |

| Extraction Recovery | High and consistent | High and consistent | [5] |

| Matrix Effect | Minimal | Minimal | [5] |

Table 4: Stability Studies

| Stability Condition | Duration | Result | Reference |

| Freeze-Thaw | 3 cycles | Stable | [6] |

| Short-Term (Room Temp) | Up to 7 days | Stable | [6] |

| Long-Term (Frozen at -15°C or below) | 392 days | Stable | [5] |

| Long-Term (Frozen at -20°C) | 3 months | Stable | [6] |

| Refrigerated | 15 days | Stable | [6] |

Visualizations

Diagram 1: Sample Preparation Workflow (Protein Precipitation)

Caption: Workflow for Exemestane extraction from plasma via protein precipitation.

Diagram 2: Overall Bioanalytical Method Validation Process

Caption: Key stages in the validation of a bioanalytical method for Exemestane.

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of Exemestane in human plasma. The validation data demonstrates that the method is accurate, precise, and sensitive enough for clinical and research applications. The detailed protocols and workflows presented in this application note can be readily adapted by laboratories involved in drug development and clinical pharmacology.

References

- 1. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A simple UPLC-MS/MS assay with a core-shell column for the determination of exemestane in human plasma for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing Exemestane-13C3 for Preclinical Pharmacokinetic Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] It functions by permanently inactivating the aromatase enzyme, which is responsible for converting androgens into estrogens, thereby reducing circulating estrogen levels that fuel the growth of hormone-sensitive tumors.[1][3][4] Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of exemestane. The use of a stable isotope-labeled internal standard, such as Exemestane-13C3, is critical for achieving high accuracy and precision in quantitative bioanalysis, particularly with mass spectrometry-based methods.[5] This document provides detailed protocols for conducting preclinical pharmacokinetic studies of exemestane using this compound as an internal standard.

Mechanism of Action Exemestane is structurally similar to androstenedione, the natural substrate of the aromatase enzyme.[1][2] It acts as a false substrate, binding irreversibly to the active site of the enzyme. This leads to permanent inactivation, an effect known as "suicide inhibition".[2][3][4] To restore function, de novo synthesis of the enzyme is required.[1] This potent action can suppress over 98% of aromatase activity, leading to a significant reduction in plasma estrogen levels.[6] The primary enzyme responsible for the metabolism of exemestane is cytochrome P450 3A4 (CYP3A4).[][8]

Caption: Mechanism of Exemestane as an irreversible aromatase inhibitor.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines the procedure for a single-dose oral pharmacokinetic study of exemestane in mice.

1. Materials and Reagents

-

Exemestane

-

This compound (for internal standard)

-

Vehicle solution: e.g., 10% DMSO, 40% PEG300, 5% Polysorbate-80, 45% Saline[6]

-

Test Animals: Female wild-type mice (e.g., C57BL/6), 8-10 weeks old

-

Dosing equipment: Oral gavage needles

-

Blood collection supplies: EDTA-coated microcentrifuge tubes, capillaries

-

Centrifuge

2. Experimental Procedure

-

Animal Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.

-

Dose Preparation: Prepare an exemestane suspension at a concentration of 2 mg/mL in the vehicle.[6] Sonicate or vortex thoroughly to ensure a uniform suspension.

-

Dosing: Fast animals overnight before dosing. Administer exemestane orally via gavage at a dose of 20 mg/kg.[6] Record the exact time of administration for each animal.

-

Blood Sampling: Collect serial blood samples (~30 µL) from each mouse at predetermined time points.[6] Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer blood samples into EDTA-coated tubes. Centrifuge at 16,000 x g for 10 minutes at 4°C to separate plasma.[6]

-

Sample Storage: Transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Quantification by LC-MS/MS

This protocol describes the extraction of exemestane from plasma and subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

-

Plasma samples from the in vivo study

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid (optional, for mobile phase)

2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to mix.

-

In a microcentrifuge tube, add 10 µL of plasma.[6]

-

Add 5 µL of the this compound internal standard working solution.[6]

-

Add 85 µL of cold acetonitrile to precipitate proteins.[6]

-

Vortex mix for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

-

Carefully transfer 75 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis

-

Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Ion Transitions: Monitor specific precursor-to-product ion transitions for both exemestane and its labeled internal standard, this compound.

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Exemestane / this compound) against the concentration of calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of exemestane in the unknown plasma samples.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

References

Application Note: Quantification of Exemestane in Human Plasma Using Exemestane-13C3 for Bioequivalence Studies